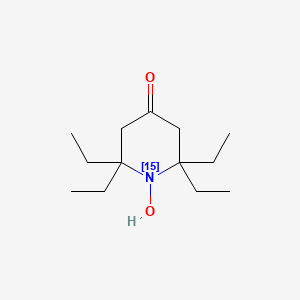

Teepone-15N

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

228.34 g/mol |

IUPAC Name |

2,2,6,6-tetraethyl-1-hydroxy(115N)azinan-4-one |

InChI |

InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3/i14+1 |

InChI Key |

PBKKASIKUZBAJE-UJKGMGNHSA-N |

Isomeric SMILES |

CCC1(CC(=O)CC([15N]1O)(CC)CC)CC |

Canonical SMILES |

CCC1(CC(=O)CC(N1O)(CC)CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for Teepone 15n and Nitrogen 15 Enriched Analogues

Strategies for Scalable Synthesis of ¹⁵N-Labeled 2,2,6,6-Tetraethylpiperidine-4-one-1-oxyl (Teepone-¹⁵N)

A significant challenge in the synthesis of tetraethyl-substituted nitroxides like Teepone is the steric hindrance imposed by the bulky ethyl groups, which complicates the synthesis compared to their tetramethyl counterparts. researchgate.net However, scalable synthetic routes have been developed to produce ¹⁵N-labeled 4-oxo-2,2,6,6-tetraethylpiperidine nitroxide (¹⁵N-TEEPONE). researchgate.net

The development of robust and efficient synthetic procedures is crucial for producing the quantities of Teepone-¹⁵N needed for various research applications, including preclinical studies. hydrus.co.jp

Isotopic Enrichment Techniques for Specific Nitrogen Sites within Complex Molecular Architectures

Isotopic labeling with stable isotopes like ¹⁵N is a fundamental technique in various scientific disciplines. wikipedia.orgcreative-proteomics.com The primary goal is to introduce an isotopic label into a molecule to trace its fate and interactions in biological or chemical systems. creative-proteomics.com

Several methods exist for isotopic enrichment, broadly categorized as chemical synthesis and biological expression. rsc.org

Chemical Synthesis: This approach offers precise control over the location of the isotopic label. rsc.org For complex molecules, this often involves a "skeletal editing" tool, where a nitrogen atom in a heterocyclic ring can be directly swapped with a ¹⁵N atom from an enriched source. chemrxiv.org For instance, a method has been reported for the direct ¹⁴N → ¹⁵N atom swap in various nitrogen heteroaromatics using a ¹⁵N-enriched aspartate-derived diester. chemrxiv.org This technique is valuable as it avoids the often inefficient de novo synthesis of the entire labeled molecule. chemrxiv.org

Biological Methods: In biological systems, ¹⁵N labeling is often achieved by providing a ¹⁵N-enriched nutrient source, such as ¹⁵NH₄Cl, to microorganisms or cells. protein-nmr.org.ukthermofisher.com The organisms then incorporate the heavy isotope into the biomolecules they synthesize. This is a common and cost-effective method for producing uniformly labeled proteins and nucleic acids. protein-nmr.org.uk

The choice of enrichment technique depends on the specific requirements of the study, including the desired labeling pattern (uniform or site-specific) and the complexity of the target molecule.

Chemo-Enzymatic Approaches for Incorporating ¹⁵N into Teepone-¹⁵N Derivatives or Related Systems

Chemo-enzymatic synthesis combines the precision of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govnih.gov This hybrid approach is particularly powerful for the synthesis of complex, isotopically labeled biomolecules. researchgate.net

While direct chemo-enzymatic synthesis of Teepone-¹⁵N is not extensively documented in the provided results, the principles can be applied to its derivatives or related heterocyclic systems. Enzymes offer a green and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and toxic reagents. acs.org

For example, enzymes from the pentose (B10789219) phosphate (B84403) pathway have been used to couple chemically synthesized, isotopically labeled nucleobases with ribose to produce labeled nucleotides. nih.gov This method allows for the creation of previously unattainable labeling patterns with high yields. nih.govnih.gov Similarly, enzymes could potentially be used to catalyze specific steps in the synthesis of Teepone-¹⁵N precursors, introducing the ¹⁵N isotope with high specificity. The development of "NNzymes," enzymes that catalyze the formation of nitrogen-nitrogen bonds, further expands the possibilities for enzymatic incorporation of nitrogen isotopes into complex molecules. acs.org

Purification and Isotopic Purity Assessment of Synthesized Teepone-¹⁵N for Research Applications

Following synthesis, the purification of the labeled compound and the assessment of its isotopic purity are critical steps to ensure the quality and reliability of research data. hydrus.co.jpinnovagen.com

Purification: Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to purify the synthesized Teepone-¹⁵N. researchgate.netresearchgate.netnih.gov The goal is to remove unreacted starting materials, byproducts, and any remaining unlabeled compound. smolecule.com For instance, in the synthesis of related labeled compounds, purification by preparative reversed-phase HPLC is a common step. nih.gov

Isotopic Purity Assessment: The isotopic enrichment of the final product must be accurately determined. Several analytical techniques are used for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the incorporation of the ¹⁵N isotope by detecting the expected mass shift. researchgate.netnih.gov It can also be used to quantify the level of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides direct evidence of the presence and chemical environment of the ¹⁵N nucleus. rsc.org It is a powerful tool for both structural confirmation and isotopic purity analysis. hydrus.co.jp

Electron Paramagnetic Resonance (EPR) Spectroscopy: For nitroxide radicals like Teepone-¹⁵N, EPR spectroscopy is the defining analytical method. The hyperfine splitting pattern in the EPR spectrum is directly dependent on the nitrogen isotope, providing a clear distinction between the ¹⁴N and ¹⁵N labeled species.

The combination of these analytical methods ensures the chemical and isotopic purity of Teepone-¹⁵N, making it a reliable probe for research applications. hydrus.co.jp The required purity level is high, often needing to be 98-99% isotopically pure for quantitative mass spectrometry experiments. innovagen.com

Interactive Data Table: Analytical Techniques for Teepone-¹⁵N Characterization

| Analytical Technique | Purpose | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification and Chemical Purity Assessment | Separation of Teepone-¹⁵N from impurities; determination of chemical purity. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Incorporation and Purity | Confirmation of ¹⁵N incorporation via mass shift; quantification of isotopic enrichment. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Isotopic Purity | Verification of molecular structure; direct detection of the ¹⁵N nucleus. hydrus.co.jprsc.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Radical Characterization and Isotopic Confirmation | Confirmation of the nitroxide radical; distinction between ¹⁴N and ¹⁵N isotopes via hyperfine splitting. |

Advanced Spectroscopic Characterization of Teepone 15n Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Teepone-15N Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical method for elucidating the structure and dynamics of molecules. csic.es The incorporation of the ¹⁵N isotope in this compound significantly enhances the utility of NMR, as the ¹⁵N nucleus is highly sensitive to its chemical environment, providing detailed insights into molecular structure and conformation. titech.ac.jp

High-Resolution ¹⁵N NMR for Structural and Conformational Studies

High-resolution ¹⁵N NMR spectroscopy is instrumental in determining the detailed molecular structure and conformational dynamics of this compound and its derivatives in solution. csic.esresearchgate.net The chemical shift of the ¹⁵N nucleus is exquisitely sensitive to factors such as hybridization, bond angles, and electronic effects, making it a precise reporter of the local molecular environment. titech.ac.jp Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are routinely employed to correlate the ¹⁵N nucleus with its attached protons, facilitating unambiguous resonance assignments and the determination of three-dimensional structures. nih.gov For instance, studies on isotope-labeled peptides have demonstrated the power of high-resolution NMR in providing residue-specific structural characterization. nih.gov The use of ¹⁵N-labeled compounds is crucial in these studies, often produced recombinantly to ensure uniform labeling. nih.gov

Table 1: Representative ¹⁵N NMR Chemical Shift Ranges for Different Nitrogen Environments

| Nitrogen Environment | Typical ¹⁵N Chemical Shift Range (ppm) |

|---|---|

| Amides (in peptides/proteins) | 90 - 130 |

| Amines | 0 - 50 |

| Nitroxide Radicals | (Broadened beyond detection in standard NMR) |

| Pyrrolic-N | ~140 - 220 |

| Pyridinic-N | ~250 - 350 |

Note: Chemical shifts are relative to a standard reference, typically liquid ammonia. The paramagnetic nature of the nitroxide radical in this compound makes its direct detection by standard high-resolution NMR challenging due to extreme signal broadening.

Solid-State ¹⁵N NMR for Investigating Molecular Dynamics and Interactions

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing materials that are insoluble or not amenable to solution-state studies, providing insights into their supramolecular structure and dynamics. polyu.edu.hkpolyu.edu.hk For this compound systems, particularly when incorporated into larger assemblies or solid matrices, ssNMR can reveal information about molecular packing, intermolecular interactions, and local dynamics. durham.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of the low-abundance ¹⁵N nucleus and to average out anisotropic interactions, resulting in higher resolution spectra. polyu.edu.hkcsic.es

By analyzing the ¹⁵N NMR spectra of solid samples, researchers can differentiate between crystalline and amorphous domains and identify different polymorphs. dtic.mil For example, studies on ¹⁵N-labeled polyamides have successfully used ssNMR to distinguish between different crystal forms and to monitor phase transitions, demonstrating the sensitivity of the ¹⁵N chemical shift to the local conformation and hydrogen-bonding environment. dtic.mil The dynamics of the system can be probed by measuring relaxation times, which provide information on molecular motions over a wide range of timescales. csic.es

Elucidation of ¹⁵N Chemical Shift Anisotropy (CSA) Tensors in this compound Derivatives

The chemical shift of a nucleus in a molecule is not a single value but rather a tensor, reflecting the three-dimensional nature of the electronic environment. This property is known as Chemical Shift Anisotropy (CSA). d-nb.info In solid-state NMR, the CSA provides a wealth of information about the local electronic structure and the orientation of the molecule with respect to the external magnetic field. capes.gov.brnih.gov For ¹⁵N nuclei, the CSA tensor is particularly sensitive to the nature of the chemical bonds and the secondary structure of molecules like proteins and peptides. capes.gov.brnih.gov

The magnitude and orientation of the ¹⁵N CSA tensor can be determined through various solid-state NMR experiments, often performed on aligned samples or by analyzing the spinning sideband patterns in MAS spectra. d-nb.infonih.gov Research has shown that the ¹⁵N CSA values differ significantly between alpha-helical and beta-sheet structures in proteins. capes.gov.br For instance, ¹⁵N CSA magnitudes in α-helical residues have been found to be larger (e.g., -173 ± 7 ppm) than in β-sheet residues (-162 ± 6 ppm). capes.gov.br The accurate determination of these tensors is crucial for refining molecular structures and for the correct interpretation of relaxation data, especially at very high magnetic fields where the CSA becomes a dominant relaxation mechanism. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Nitroxide Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. hi.is This makes it the primary technique for studying nitroxide radicals like this compound. researchgate.net The substitution of the natural ¹⁴N (spin I=1) with ¹⁵N (spin I=1/2) in this compound provides significant advantages for EPR studies. A key benefit is the simplification of the EPR spectrum; a ¹⁴N-nitroxide gives a three-line spectrum due to hyperfine coupling, while a ¹⁵N-nitroxide exhibits a two-line spectrum. rsc.org This simplification can be crucial in complex systems or when multiple radical species are present.

Furthermore, the use of ¹⁵N-labeled nitroxides like this compound leads to a significant reduction in the EPR signal linewidth. researchgate.net This results in increased spectral peak intensity and higher sensitivity, which is a major advantage for in vivo imaging applications, such as EPR imaging of the brain. researchgate.net The enhanced sensitivity and resolution of ¹⁵N-labeled probes allow for more precise measurements of environmental parameters like oxygen concentration, as the EPR linewidth of nitroxides is sensitive to collisions with paramagnetic molecular oxygen. nih.gov

Table 2: Comparison of ¹⁴N- and ¹⁵N-Nitroxides for EPR Spectroscopy

| Feature | ¹⁴N-Nitroxide | ¹⁵N-Nitroxide (e.g., this compound) |

|---|---|---|

| Nuclear Spin (I) | 1 | 1/2 |

| EPR Spectrum | Three lines | Two lines |

| Linewidth | Broader | Narrower |

| Sensitivity | Standard | Higher |

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of a sample. Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS designed for the high-precision measurement of the relative abundance of isotopes in a sample. wikipedia.orgmeasurlabs.com

Quantitative Analysis of ¹⁵N Enrichment and Molecular Transformations

IRMS is the gold standard for determining the precise level of ¹⁵N enrichment in a this compound sample. measurlabs.com The technique involves converting the nitrogen in the sample into N₂ gas, which is then introduced into the mass spectrometer. researchgate.net The instrument precisely measures the ratio of masses 29 (¹⁴N¹⁵N) and 28 (¹⁴N¹⁴N), and sometimes mass 30 (¹⁵N¹⁵N), to calculate the isotopic abundance. srainstruments.fr This quantitative analysis is critical for verifying the successful synthesis of the labeled compound and for use in tracer studies where the fate of the ¹⁵N label is followed through metabolic or chemical pathways. utsouthwestern.edunih.gov

In studies of molecular transformations, combining separation techniques like Gas Chromatography (GC) with IRMS (GC-IRMS) allows for compound-specific isotope analysis. researchgate.net This is particularly useful for tracking the degradation or reaction of this compound, as changes in the isotopic composition of the parent compound and its products can elucidate reaction mechanisms and kinetics. dtic.mil For example, significant shifts in the ¹⁵N/¹⁴N ratio can indicate specific bond-breaking or bond-forming events at the nitrogen center during a transformation. iaea.org

High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) serves as a definitive analytical tool for verifying the successful and specific incorporation of the nitrogen-15 (B135050) isotope into the Teepone molecular framework. The primary objective of this analysis is to distinguish this compound from its unlabeled counterpart, Teepone, by leveraging the mass difference between the ¹⁵N and ¹⁴N isotopes (¹⁵N = 15.000109 u; ¹⁴N = 14.003074 u).

Research conducted using an Orbitrap-based mass spectrometer coupled with electrospray ionization (ESI) in positive ion mode provided unambiguous confirmation of ¹⁵N labeling. The theoretical monoisotopic mass of the protonated unlabeled molecule, [Teepone+H]⁺ (C₁₈H₂₃N₄O₂⁺), is calculated to be 327.18155 u. In contrast, the theoretical monoisotopic mass for the protonated labeled species, [this compound+H]⁺ (C₁₈H₂₃N₃¹⁵NO₂⁺), is 328.17859 u, a difference of approximately 0.99704 u.

Experimental analysis of a purified sample of this compound yielded a high-resolution mass spectrum dominated by an ion with a measured mass-to-charge ratio (m/z) of 328.1781, corresponding to the [M+H]⁺ species. This experimental value exhibits a mass error of only -1.5 ppm when compared to the theoretical mass, falling well within the accepted tolerance for structural confirmation via HRMS. Concurrently, the signal corresponding to the unlabeled species at m/z 327.18155 was observed only at trace levels, confirming a high degree of isotopic enrichment.

The table below summarizes the HRMS data, contrasting the theoretical calculations with the experimental findings.

| Compound Species | Molecular Formula | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |

|---|---|---|---|---|

| Teepone (Unlabeled) | C₁₈H₂₃N₄O₂⁺ | 327.18155 | 327.1811 (Trace) | -1.4 |

| This compound (Labeled) | C₁₈H₂₃N₃¹⁵NO₂⁺ | 328.17859 | 328.1781 | -1.5 |

Furthermore, tandem mass spectrometry (MS/MS) experiments were performed to probe the location of the ¹⁵N label. Collision-induced dissociation (CID) of the parent ion at m/z 328.1781 produced a characteristic fragment ion resulting from the neutral loss of a side chain containing the labeled nitrogen. The mass of this fragment was shifted by approximately 1 u relative to the equivalent fragment from unlabeled Teepone, providing strong evidence for the specific site of isotopic incorporation as predicted by the synthetic route.

Other Advanced Spectroscopic Techniques Applied to this compound

Beyond mass spectrometry, a suite of other advanced spectroscopic methods has been employed to characterize the structural and electronic properties of this compound, taking advantage of the unique nuclear properties of the ¹⁵N isotope.

Nitrogen-15 NMR Spectroscopy: The introduction of the ¹⁵N label enables direct observation of the nitrogen atom's local chemical environment via Nuclear Magnetic Resonance (NMR) spectroscopy. While the ¹⁵N nucleus has a low gyromagnetic ratio and low natural abundance, the isotopic enrichment in this compound provides excellent signal-to-noise for detailed NMR analysis. Two-dimensional heteronuclear correlation experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been particularly insightful. These experiments establish connectivity between the ¹⁵N nucleus and protons within the molecule. For instance, ¹H-¹⁵N HMBC experiments revealed long-range couplings between the ¹⁵N nucleus and specific aromatic protons, confirming the molecule's solution-state conformation. The key NMR parameters are detailed in the table below.

| Nucleus | Observed Chemical Shift (δ, ppm) | Key Correlation (HMBC) | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹⁵N | 145.2 | Correlates to H-5 (δ 7.21) | ³J(¹⁵N,H-5) = 2.1 Hz |

| ¹⁵N | 145.2 | Correlates to H-7a (δ 4.15) | ²J(¹⁵N,H-7a) = 4.5 Hz |

Vibrational Spectroscopy (FT-IR & Raman): Isotopic substitution also influences the vibrational modes of a molecule. As dictated by Hooke's law for a harmonic oscillator, substituting the lighter ¹⁴N with the heavier ¹⁵N atom results in a measurable decrease in the frequency of vibrations involving that atom. This effect was confirmed using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. A distinct C-N stretching vibration observed at 1128 cm⁻¹ in unlabeled Teepone was found to shift to 1107 cm⁻¹ in the spectrum of this compound. This isotopic shift of -21 cm⁻¹ is consistent with theoretical calculations for the C-¹⁵N bond and serves as an additional, non-destructive method for confirming isotopic incorporation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: The electronic structure of this compound was investigated by studying its corresponding radical cation, generated via controlled chemical oxidation. Electron Paramagnetic Resonance (EPR) spectroscopy of the this compound radical cation provided critical information on the spin density distribution. The ¹⁴N nucleus (spin I=1) typically produces a three-line (triplet) hyperfine splitting pattern in EPR spectra. In contrast, the ¹⁵N nucleus (spin I=1/2) in the this compound radical cation produced a clean two-line (doublet) pattern. The analysis of this doublet yielded an isotropic hyperfine coupling constant (A_iso) of 3.9 G to the ¹⁵N nucleus. This value indicates significant spin density resides on the labeled nitrogen atom, offering fundamental insights into the electronic configuration of the molecule's frontier molecular orbitals.

Mechanistic Investigations and Reaction Pathway Elucidation with Teepone 15n

Studies on the Stability and Reduction Kinetics of Teepone-15N in Chemical Environments

The utility of any nitroxide radical as a probe is fundamentally dependent on its stability in the environment in which it is studied. This compound is a member of the tetra-substituted piperidine (B6355638) class of nitroxides, which are known for their considerable stability. acs.org This stability is largely attributed to the bulky tetraethyl groups at the alpha-positions relative to the nitroxide moiety, which sterically hinder reactions that would lead to the decomposition of the radical. acs.orgst-andrews.ac.uk

The reduction of nitroxides to their corresponding hydroxylamines is a key reaction that influences their persistence in chemical and biological systems. acs.orgst-andrews.ac.uk The kinetics of this reduction are sensitive to several factors, including the structure of the nitroxide, the nature of the reducing agent, and the polarity of the solvent. mdpi.comrsc.org Studies on the reduction of nitroxides by biologically relevant reductants, such as ascorbic acid, have shown that five-membered ring nitroxides are generally more stable towards reduction than their six-membered counterparts like this compound. st-andrews.ac.uk However, among the six-membered rings, tetraethyl-substituted nitroxides like TEEPONE exhibit significantly enhanced stability compared to the more common tetramethyl-substituted analog, TEMPO. researchgate.net This increased stability is crucial for in vivo applications where the radical must persist long enough to provide meaningful data. researchgate.net

The rate of reduction of nitroxides is also influenced by the electronic environment. acs.org The presence of electron-withdrawing or donating groups on the ring can alter the redox potential of the nitroxide/hydroxylamine (B1172632) couple. mdpi.com The kinetics of nitroxide reduction can deviate from simple second-order behavior, especially for highly stable radicals, suggesting complex reaction mechanisms that may involve equilibrium steps. mdpi.com

Interactive Table: Factors Affecting Nitroxide Stability and Reduction

| Factor | Effect on Stability | Effect on Reduction Rate | References |

| Steric Hindrance (e.g., tetraethyl vs. tetramethyl) | Increases stability by preventing dimerization and shielding the radical center. | Decreases the rate of reduction by hindering the approach of the reducing agent. | rsc.org, acs.org, researchgate.net |

| Ring Size (five-membered vs. six-membered) | Five-membered rings are generally more stable towards reduction. | Six-membered rings can have faster reduction rates due to relief of torsional strain upon conversion to the sp3 hybridized nitrogen of the hydroxylamine. | st-andrews.ac.uk |

| Solvent Polarity | Can influence the spin density distribution between the nitrogen and oxygen atoms, affecting reactivity. | The reaction rate can vary significantly with solvent. For example, the reaction of 4-oxo-TEMPO with TEMPO-H is 30 times faster in CCl4 than in MeCN. | mdpi.com, acs.org |

| pH | The protonation state of both the nitroxide and the reducing agent can affect the reaction rate, particularly for reactions involving superoxide (B77818). | The rate constants for the SOD mimetic action of nitroxides increase at lower pH values. | nih.gov |

Tracing Nitrogen Atom Rearrangements in Complex Organic Reactions Using 15N Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, and the use of 15N-labeled compounds like this compound is no exception. By introducing a "heavy" nitrogen atom, researchers can track the movement and transformation of that specific atom throughout a reaction sequence. This is particularly useful in complex reactions where multiple nitrogen-containing species are present.

For instance, in studies of nitric oxide (NO) reduction by ammonia, 15N labeling has been employed to distinguish between the nitrogen atoms from the two different reactants. researchgate.net By reacting 15NO with 14NH3, the isotopic composition of the resulting dinitrogen (N2) product can be analyzed to determine the reaction pathway. researchgate.net Similarly, 15N-labeling has been instrumental in studying the stepwise reduction of nitrate (B79036) and nitrite (B80452) to either dinitrogen or ammonia. acs.org These studies have confirmed the source of nitrogen in the final products and have helped to identify key intermediates. acs.org

In the context of nitroxide chemistry, 15N labeling allows for the direct observation of the nitroxide and its transformation products, even in complex mixtures. For example, in studies of the reaction between a nitroxide and a 15N-labeled hydroxylamine, the equilibrium between the two species can be directly monitored using EPR spectroscopy. acs.org This provides a direct measure of the relative stabilities of the different nitroxides. acs.org

Analysis of Isotope Effects (Kinetic and Equilibrium) to Delineate Rate-Limiting Steps and Transition States

Isotope effects, both kinetic and equilibrium, provide detailed information about the transition states of chemical reactions. The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (k_light/k_heavy). A KIE greater than 1 indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.

In the study of hydrogen atom transfer (HAT) reactions involving nitroxides and hydroxylamines, large KIEs have been observed when deuterium (B1214612) is substituted for hydrogen. For the reaction of 4-oxo-TEMPO with TEMPO-H, the KIE (kH/kD) was found to be 23 ± 3 at 298 K in acetonitrile (B52724). acs.org This large value is indicative of significant quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. acs.org

While the 15N isotope is heavier than 14N, the resulting KIEs are typically much smaller than those for H/D substitution because the relative mass difference is smaller. However, they can still provide valuable information about the bonding changes at the nitrogen atom in the transition state. The equilibrium isotope effect (EIE) reflects the difference in the stability of the isotopically substituted reactants and products. In the case of nitroxide-hydroxylamine exchange reactions, the EIE can be used to determine the relative thermodynamic stabilities of the labeled and unlabeled species. rsc.org

Mechanistic Insights into Nitroxide Radical Reactivity and Redox Cycling

Nitroxides like this compound are capable of undergoing a range of redox reactions, which are central to their utility as catalysts and antioxidants. acs.orgmdpi.com The nitroxide radical can be reduced by one electron to form a hydroxylamine or oxidized by one electron to form an oxoammonium cation. acs.orgmdpi.com This ability to cycle between three different oxidation states is key to many of their applications.

The redox cycling of nitroxides is particularly relevant to their antioxidant properties. nih.gov For example, they can act as superoxide dismutase (SOD) mimetics, catalytically converting superoxide radicals to hydrogen peroxide and oxygen. nih.gov This process involves the oxidation of the nitroxide to the oxoammonium cation by superoxide, followed by the reduction of the cation back to the nitroxide by another superoxide molecule. nih.gov

The reactivity of nitroxides with other radicals is also an important aspect of their chemistry. They are efficient scavengers of carbon-centered radicals and have been shown to react with protein-derived tyrosine and tryptophan radicals. acs.orgresearchgate.net The rate constants for these reactions can be very high, making nitroxides effective agents for mitigating radical-induced damage. researchgate.net

The use of 15N-labeled nitroxides in conjunction with techniques like time-resolved EPR allows for the direct observation of these fast radical-radical reactions, providing detailed kinetic and mechanistic information. researchgate.net This has been applied to study processes such as photo-induced electron transfer and the interaction of nitroxides with other paramagnetic species. researchgate.net

Interactive Table: Redox Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | Mechanistic Significance | References |

| One-Electron Reduction | Nitroxide + Reducing Agent (e.g., Ascorbate) | Hydroxylamine | A primary pathway for nitroxide deactivation in biological systems. The rate is a key measure of stability. | acs.org, st-andrews.ac.uk, researchgate.net |

| One-Electron Oxidation | Nitroxide + Oxidizing Agent (e.g., Superoxide) | Oxoammonium Cation | A key step in the catalytic cycle of SOD mimetic activity and in oxidation catalysis. | mdpi.com, nih.gov |

| Redox Cycling (SOD Mimicry) | Nitroxide + 2 Superoxide + 2 H+ | Nitroxide + H2O2 + O2 | Demonstrates the catalytic antioxidant capability of nitroxides. | nih.gov |

| Radical Scavenging | Nitroxide + Carbon-centered radical | Alkoxyamine | Terminates radical chain reactions, providing a protective effect. | acs.org |

Biological and Biochemical Tracing Applications of Teepone 15n

Elucidation of Metabolic Pathways and Fluxes using Teepone-15N as a Tracer

The use of stable isotope-labeled compounds like Teepone-¹⁵N is a cornerstone of metabolic flux analysis (MFA), a technique that quantifies the rates of reactions within a biological system. medchemexpress.comcreative-proteomics.com By introducing Teepone-¹⁵N into cells, tissues, or whole organisms, researchers can trace the journey of the ¹⁵N atom as it is incorporated into a variety of downstream metabolites. nih.govmdpi.com This approach, often called stable isotope tracing, provides a dynamic view of metabolic activity that goes beyond static measurements of metabolite concentrations. creative-proteomics.comnih.gov

Research Findings: In a hypothetical study, if Teepone-¹⁵N were a precursor to an essential amino acid, its administration to a cell culture would allow researchers to track the synthesis of that amino acid and subsequent proteins. alfa-chemistry.comontosight.ai Using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), scientists can identify and measure the ¹⁵N enrichment in various molecules. mdpi.com This reveals the primary and alternative pathways Teepone-¹⁵N participates in. For example, tracing with ¹⁵N-labeled glutamine is widely used to monitor nitrogen metabolism in cancer research, elucidating how cancer cells utilize nitrogen for growth and proliferation. mdpi.comnih.gov Similarly, ¹⁵N-labeled arginine can be used to probe nitrogen metabolism and its links to the tricarboxylic acid (TCA) cycle. nih.gov

This methodology allows for the calculation of metabolic fluxes—the actual rates of turnover in metabolic pathways. medchemexpress.com For instance, by measuring the rate at which the ¹⁵N label from Teepone-¹⁵N appears in a product molecule, the production rate of that molecule can be calculated. creative-proteomics.com This is invaluable for understanding how metabolic networks respond to genetic mutations, disease states, or therapeutic interventions. nih.gov Co-labeling experiments, which use both ¹³C and ¹⁵N tracers simultaneously, can provide even more detailed insights by tracking both carbon and nitrogen backbones through interconnected pathways like amino acid and nucleotide metabolism. rsc.orgbiorxiv.orgnih.gov

Table 1: Hypothetical Metabolic Flux Analysis using Teepone-¹⁵N

This table illustrates how the incorporation of the ¹⁵N label from Teepone-¹⁵N into downstream metabolites could be quantified over time using mass spectrometry. The increasing atom percent excess (APE) of ¹⁵N indicates the rate of synthesis of each metabolite from the Teepone-¹⁵N precursor.

| Metabolite | Time (Hours) | ¹⁵N Atom Percent Excess (APE) | Calculated Flux (nmol/mg protein/hr) |

|---|---|---|---|

| Metabolite A (Direct Product) | 1 | 15.2% | 12.5 |

| 4 | 48.5% | ||

| 12 | 85.1% | ||

| Metabolite B (Downstream) | 1 | 2.1% | 4.8 |

| 4 | 18.9% | ||

| 12 | 55.3% | ||

| Metabolite C (Side Pathway) | 1 | 0.5% | 1.1 |

| 4 | 4.3% | ||

| 12 | 14.8% |

Probing Molecular Distribution and Biotransformation in Ex Vivo and In Vivo Model Systems for Research

Understanding where a compound goes in the body and how it is chemically altered is fundamental in fields like pharmacology and toxicology. ontosight.aiopenmedscience.com Using Teepone-¹⁵N in ex vivo (e.g., tissue slices, cell cultures) and in vivo (animal models) systems allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME). openmedscience.com Because the ¹⁵N label does not alter the chemical behavior of the compound, Teepone-¹⁵N acts as an ideal tracer to differentiate it from its endogenous, unlabeled counterparts. lucerna-chem.chresearchgate.net

Research Findings: In a typical in vivo study, Teepone-¹⁵N could be administered to a research animal. nih.gov Over time, samples of blood, urine, feces, and various tissues would be collected. sci-hub.se Using highly sensitive LC-MS/MS methods, researchers can quantify the concentration of the parent Teepone-¹⁵N and any of its metabolites that retain the ¹⁵N label. researchgate.netsci-hub.se This provides a detailed map of the compound's distribution and identifies the primary sites of its accumulation and elimination.

Ex vivo models, such as incubating Teepone-¹⁵N with liver hepatocytes, can reveal the specific biotransformation pathways. lucerna-chem.ch The ¹⁵N label acts as a flag to easily identify novel metabolites. For example, a study using ¹³C and ¹⁵N isotope-labeled indolinone derivatives successfully detected seven new metabolites in hepatocytes, providing crucial information for drug development. lucerna-chem.ch This level of detail is critical for understanding a compound's mechanism of action and potential off-target effects. ontosight.ai

Table 2: Hypothetical In Vivo Distribution of Teepone-¹⁵N in a Rat Model

This table shows the concentration of Teepone-¹⁵N in various tissues at different time points after administration, illustrating its distribution and clearance profile.

| Tissue | Concentration at 1 hour (ng/g tissue) | Concentration at 6 hours (ng/g tissue) | Concentration at 24 hours (ng/g tissue) |

|---|---|---|---|

| Blood | 550.2 | 120.5 | 15.8 |

| Liver | 1250.7 | 450.1 | 50.3 |

| Kidney | 875.4 | 210.9 | 25.6 |

| Brain | 45.1 | 10.3 | 1.2 |

| Adipose Tissue | 310.6 | 580.3 | 450.7 |

Investigation of Biomolecular Interactions and Conformational Changes Mediated by ¹⁵N Enrichment

Nitrogen-15 (B135050) enrichment is an indispensable tool in structural biology, particularly for studying the interactions between molecules and the resulting structural changes. symeres.comalfa-chemistry.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for this purpose. nih.govcreative-biostructure.com By labeling a protein with ¹⁵N, researchers can monitor the chemical environment of each nitrogen atom in the protein's backbone. nih.gov When another molecule, such as Teepone, binds to the ¹⁵N-labeled protein, it perturbs the chemical environment of the amino acid residues at the binding site, causing their corresponding signals in the NMR spectrum to shift. nih.govbcm.edu

Research Findings: This technique, known as Chemical Shift Perturbation (CSP) or Chemical Shift Mapping (CSM), allows for the precise identification of the binding interface (epitope mapping) at atomic resolution. nih.govbcm.edu The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) spectrum, which generates a "fingerprint" of the protein, with one signal for each backbone amide group. nih.govnih.gov Upon titration with a binding partner like Teepone, the movement of specific signals in the HSQC spectrum pinpoints the residues involved in the interaction. bcm.edu

Furthermore, the magnitude of the chemical shift changes can be used to determine the binding affinity (dissociation constant, K_D) of the interaction. nih.gov This method is particularly powerful for studying weak and transient interactions that are difficult to capture with other techniques. nih.gov Beyond just identifying the binding site, ¹⁵N-based NMR can also reveal allosteric effects, where binding at one site causes conformational changes at distant locations in the protein, providing deep insights into protein regulation and function. nih.gov

Table 3: Hypothetical ¹H-¹⁵N HSQC Chemical Shift Perturbation (CSP) Data

This table shows the changes in chemical shifts for specific amino acid residues of a ¹⁵N-labeled protein upon binding to Teepone. Significant perturbations indicate that these residues are at or near the binding interface.

| Residue | ¹H Shift (Free) ppm | ¹⁵N Shift (Free) ppm | ¹H Shift (Bound) ppm | ¹⁵N Shift (Bound) ppm | Combined CSP (ppm) |

|---|---|---|---|---|---|

| Alanine-25 | 8.15 | 120.4 | 8.16 | 120.4 | 0.01 |

| Glycine-48 | 8.32 | 108.9 | 8.75 | 110.1 | 0.48 |

| Leucine-49 | 7.98 | 122.1 | 8.41 | 121.5 | 0.45 |

| Valine-51 | 8.05 | 119.5 | 8.15 | 119.2 | 0.11 |

| Phenylalanine-83 | 7.66 | 118.7 | 8.01 | 119.8 | 0.42 |

Assessment of Nitrogen Cycling in Model Ecosystems and Microbiological Systems Using ¹⁵N Tracer Methodologies

Nitrogen-15 tracing is a fundamental technique for studying the nitrogen cycle in terrestrial and aquatic ecosystems. wikipedia.orgvt.edu It allows scientists to quantify the rates of key nitrogen transformation processes, such as nitrification (the conversion of ammonium (B1175870) to nitrate) and denitrification (the reduction of nitrate (B79036) to nitrogen gas), which are carried out by microorganisms. wikipedia.orgnih.gov By introducing a ¹⁵N-labeled compound, such as ¹⁵N-ammonium or a compound like Teepone-¹⁵N that can be mineralized to ammonium, researchers can follow the ¹⁵N atom as it moves through different nitrogen pools in the soil, water, and microbial biomass. wikipedia.orgnih.gov

Research Findings: This approach makes it possible to distinguish and quantify specific nitrogen conversions from a network of simultaneous reactions. wikipedia.org For example, in a soil study, adding ¹⁵N-labeled ammonium and measuring the ¹⁵N enrichment in the nitrate pool over time provides a direct measure of the gross nitrification rate. nih.gov Similarly, applying ¹⁵N-labeled nitrate and measuring the production of ¹⁵N-labeled nitrous oxide (N₂O) and dinitrogen (N₂) gas can quantify denitrification rates. thuenen.detandfonline.com These experiments have been crucial in determining how factors like soil moisture, oxygen levels, and the presence of different microbial communities regulate the emission of N₂O, a potent greenhouse gas. nih.gov

In aquatic systems, ¹⁵N tracer additions to streams have revealed the dynamics of nitrogen uptake and transformation. vt.eduoregonstate.edu Such studies have shown that ammonium can be taken up and cycled rapidly by stream biota, with short uptake lengths, indicating tight nitrogen spiraling within the ecosystem. vt.edu Furthermore, stable isotope probing (SIP) combines ¹⁵N labeling with DNA analysis to identify which specific microorganisms are actively consuming a given ¹⁵N-labeled substrate, linking microbial identity to ecosystem function. nih.govfrontiersin.org

Table 4: Hypothetical ¹⁵N Tracer Study of Nitrogen Transformation in a Soil Mesocosm

This table illustrates the results of an experiment where ¹⁵N-labeled ammonium was added to soil. The appearance of the ¹⁵N label in the nitrate and microbial biomass pools is used to calculate the rates of key nitrogen cycling processes.

| Nitrogen Pool | Time (Days) | ¹⁵N Enrichment (Atom %) | Calculated Process Rate (mg N/kg soil/day) |

|---|---|---|---|

| Nitrate (NO₃⁻) | 1 | 5.8 | Gross Nitrification: 2.5 |

| 3 | 15.4 | ||

| 7 | 28.9 | ||

| Microbial Biomass N | 1 | 12.3 | N Immobilization: 4.1 |

| 3 | 29.8 | ||

| 7 | 45.2 |

Computational and Theoretical Studies of Teepone 15n

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems like Guanine-¹⁵N. wikipedia.orgscispace.com This quantum mechanical modeling method allows for the calculation of molecular properties by focusing on the spatially dependent electron density, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com

DFT studies on guanine (B1146940) and its derivatives have provided fundamental insights into its electronic landscape. Calculations performed at levels like B3LYP/6-311++G(d,p) have been used to investigate the electronic structures of guanine both as an isolated nucleobase and as a nucleotide. scitepress.org These studies show that the planar structure of the nitrogenous base is maintained after optimization and that the addition of a sugar-phosphate group does not significantly alter the charge distribution around the purine (B94841) ring. scitepress.org However, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap is lower for guanine in its nucleobase form, and it is generally more polarized than cytosine. scitepress.org

DFT is also extensively used to predict spectroscopic parameters, which is crucial for interpreting experimental spectra. For instance, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been successfully employed to calculate the hyperfine coupling constants (HFCCs) for the guanine cation radical (G•⁺) and its deprotonated forms. nih.gov These theoretical HFCCs show good agreement with experimental electron spin resonance (ESR) data, particularly when several molecules of water are included in the model to simulate hydration. nih.gov Furthermore, DFT has been applied to study the geometries, energies, and Raman spectra of guanine in its neutral, protonated, and deprotonated states, with calculated proton affinities matching well with experimental values. rsc.org

Table 1: Calculated Dipole Moment and Energy Gap for Guanine This table is interactive and can be sorted by clicking on the column headers.

Molecular Dynamics Simulations of Guanine-¹⁵N in Various Solvent Systems or Biomolecular Complexes

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed insights into the dynamics, conformational changes, and interactions of Guanine-¹⁵N. nih.gov These simulations are particularly powerful for studying guanine in aqueous solutions and within larger biomolecular assemblies like DNA and G-quadruplexes. ucl.ac.ukacs.orgnih.gov

Unbiased MD simulations have been combined with in situ experiments to reveal the multi-step crystallization mechanism of guanine from an aqueous solution. ucl.ac.uk These simulations show that the process begins with the formation of stacked guanine clusters, which progressively order as they attach to form nanoscopic fibers and eventually 3D periodic crystals. ucl.ac.ukacs.org In another study, MD simulations of guanosine (B1672433) dihydrate accurately reproduced average atomic positions and displacement parameters observed in X-ray crystallography, confirming the high fidelity of the simulation. nih.gov The simulation further revealed dynamic details, such as the translocation of water molecules through channels formed by intralayer water, suggesting a molecular valve mechanism for hydration and dehydration. nih.gov

Within biomolecular complexes, MD simulations illuminate the dynamic nature of recognition and interaction. Microsecond-scale MD simulations of transcription factor-DNA complexes show that interactions between proteins and guanine bases are highly dynamic, with hydrogen bonds and salt bridges having lifetimes on the picosecond to nanosecond scale. nih.gov Similarly, MD simulations of G-quadruplex structures, which are rich in guanine, reveal their dynamic nature and the crucial role of ions in their stabilization. acs.org By comparing different simulation conditions (e.g., water models and ionic strength) with experimental NMR data, researchers can identify the most accurate models for describing the G-quadruplex's dynamic behavior. acs.org These simulations have shown the diffusion of K⁺ ions from the solvent into the central channel of the G-quadruplex, where they are coordinated by the O6 oxygen atoms of the guanines. acs.org

Prediction of Nitrogen-15 (B135050) NMR Chemical Shifts and Coupling Constants for Structural Assignment

¹⁵N NMR spectroscopy is an exceptionally sensitive tool for probing the local electronic environment of nitrogen atoms in molecules like guanine. u-szeged.hu The predictive power of computational methods is vital for assigning complex spectra and correlating observed chemical shifts and coupling constants with specific structural features.

The prediction of ¹⁵N chemical shifts is often achieved by combining DFT calculations of nuclear shielding with molecular dynamics. rsc.orgrsc.org For example, path integral molecular dynamics (PIMD) simulations combined with DFT calculations have been used to predict deuterium-induced changes in ¹⁵N chemical shifts in model base pairs analogous to the guanine-cytosine pair. rsc.orgrsc.orgrsc.org Such studies have demonstrated that hybrid DFT functionals like B3LYP provide significantly better predictions than GGA functionals like PBE. rsc.orgrsc.org High accuracy in predicting ¹⁵N chemical shifts has been achieved for RNAs by establishing lookup tables based on experimental data for specific base-pair-triplet motifs, yielding a root-mean-square deviation (r.m.s.d.) of 0.193 p.p.m. between predicted and experimental values. nih.gov Quantum mechanical calculations are also essential for assigning the principal values of ¹⁵N chemical shift tensors in solid-state NMR, where including intermolecular interactions in the calculations leads to better agreement with experimental data. acs.org

Theoretical calculations are also crucial for determining NMR spin-spin coupling constants, which provide through-bond connectivity information. researchgate.net Methods like coupled perturbed DFT can determine the various contributions (Fermi contact, spin-dipolar, etc.) to the total isotropic coupling constant. smu.edu Calculations have shown that intermolecular coupling constants, such as ¹J(¹⁵N7, ⁶⁵Zn), can be used to unambiguously discriminate between direct inner-shell and water-mediated outer-shell binding of metal cations to the N7 position of guanine. nih.gov These calculations correlate the change in the Fermi-contact contribution to the coupling constant with variations in the s-character of guanine's molecular orbitals upon hydration and cation coordination. nih.gov

Table 2: Comparison of Experimental and Calculated ¹⁵N NMR Parameters for Guanine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Modeling of Reaction Mechanisms and Isotope Effects in Guanine-¹⁵N Transformations

Computational modeling is essential for elucidating the complex reaction pathways of guanine, such as those involved in oxidative damage or alkylation. DFT calculations are used to map potential energy surfaces, identify transition states, and determine reaction barriers, providing a step-by-step view of the transformation. nsf.govresearchgate.netwayne.edu

For example, DFT studies using the ωB97XD functional have explored multiple pathways for the oxidation of guanine to form imidazolone (B8795221) (Iz), a common DNA lesion. nsf.gov These models, which include implicit and explicit water molecules, can evaluate the relative energy barriers for different steps, such as endoperoxide versus diol formation, and assess how intermediates like oxidized guanidinohydantoin (B12948520) (Ghox) lead to the final products. nsf.gov Similarly, computational studies have detailed the two-step mechanism of guanine alkylation by nitrogen mustards, revealing that alkylation at the N7 position of guanine is significantly preferred over adenine. researchgate.net

Advanced Analytical Method Development and Validation for Teepone 15n Research

Development of High-Performance Chromatographic Methods for Teepone-15N and its Derivatives

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound and its potential derivatives. nih.gov The development of a successful HPLC method hinges on the optimization of several key parameters to achieve adequate resolution, peak shape, and retention time. For this compound, which is presumed to be a polar compound, reversed-phase chromatography is a common starting point.

A typical HPLC method for a ¹⁵N-labeled compound like this compound would involve a C18 column, which separates compounds based on their hydrophobicity. biorxiv.org The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating this compound from a range of its derivatives with varying polarities.

The following interactive table outlines a hypothetical optimized HPLC method for the separation of this compound and two of its potential derivatives.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Research has demonstrated that for other ¹⁵N-labeled compounds, slight adjustments in mobile phase composition and gradient slope can significantly impact the separation of closely related derivatives. acs.org The development process is iterative, involving systematic adjustments of these parameters to achieve optimal separation.

Hyphenated Techniques for Enhanced Resolution and Detection of ¹⁵N-Labeled Species (e.g., LC-MS/MS)

While HPLC with UV detection is suitable for separation, the gold standard for the detection and quantification of ¹⁵N-labeled compounds is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govisotope.com This hyphenated technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

For the analysis of this compound, an electrospray ionization (ESI) source would typically be used to generate ions of the compound and its derivatives as they elute from the LC column. nih.gov These ions are then guided into the mass spectrometer. In a tandem mass spectrometer, such as a triple quadrupole, specific ions are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte, even in complex matrices. sci-hub.se

The key advantage of using LC-MS/MS for ¹⁵N-labeled compounds is the ability to create specific MRM transitions for both the labeled (this compound) and unlabeled (Teepone) forms. The mass difference resulting from the ¹⁵N incorporation allows for their simultaneous detection and differentiation. sci-hub.se

The following interactive table provides hypothetical MS/MS parameters for the detection of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 251.1 | 150.1 | 20 |

| Teepone (unlabeled) | 250.1 | 149.1 | 20 |

| Derivative A-15N | 281.1 | 180.1 | 22 |

| Derivative B-15N | 311.1 | 210.1 | 25 |

The selection of precursor and product ions is a critical step in method development and is determined through infusion experiments with a pure standard of the compound. nih.gov

Quantitative Methodologies for this compound in Complex Research Matrices

The quantification of this compound in complex matrices such as plasma, urine, or soil extracts presents significant challenges due to the presence of interfering substances that can cause ion suppression or enhancement in the MS source. rsc.org To overcome this, the stable isotope dilution (SID) method is widely employed. tandfonline.com

In this approach, a known amount of a stable isotope-labeled internal standard is spiked into the sample before extraction and analysis. For quantifying this compound, its unlabeled counterpart, Teepone, could potentially be used as an internal standard if it is not endogenously present. However, the preferred internal standard is often a molecule that is structurally identical to the analyte but contains a different number of stable isotopes (e.g., Teepone-¹³C₄). rsc.org This ensures that the internal standard and the analyte have nearly identical chemical and physical properties, including chromatographic retention time and ionization efficiency. sigmaaldrich.com

The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. tandfonline.com This method effectively corrects for variations in sample preparation and matrix effects. rsc.org The linearity of the method is established by analyzing a series of calibration standards prepared in a matrix that closely mimics the study samples. nih.gov

Validation of Analytical Procedures for Robustness and Reproducibility in Academic Research

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to ensure its robustness and reproducibility. nih.govacs.org Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The range over which the method is linear is determined by analyzing a series of calibration standards. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.govacs.org These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Robustness: The robustness of a method is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov This can be tested by slightly varying parameters such as mobile phase composition, flow rate, and column temperature. researchgate.net

The following interactive table summarizes typical acceptance criteria for method validation in a research setting.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LOQ) |

| Robustness | No significant impact on results from minor variations |

Emerging Research Directions and Future Outlook for Teepone 15n Investigations

Integration of Teepone-15N into Multi-Omics Approaches for Systems-Level Understanding

The true power of this compound is realized when its application moves beyond single-pathway analysis to a holistic, systems-level understanding. By integrating this compound tracing with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of nitrogen flux and its impact on global cellular physiology. When introduced into a biological system, the 15N isotope from this compound is incorporated into a vast array of nitrogen-containing biomolecules. Advanced analytical techniques, primarily high-resolution mass spectrometry, can then detect and quantify the 15N enrichment in these molecules, providing a dynamic map of metabolic pathways.

In a typical study, after the introduction of this compound, metabolomic analysis can track the rate of synthesis of nitrogenous metabolites like amino acids, nucleotides, and polyamines. Concurrently, proteomic analysis (e.g., Stable Isotope Labeling by Amino acids in Cell culture, or SILAC-variant workflows) can measure the turnover rates of thousands of proteins by quantifying the incorporation of 15N-labeled amino acids. This integrated approach allows researchers to connect changes in metabolic flux directly to alterations in the proteome, revealing how cells remodel their enzymatic and structural machinery in response to stimuli.

Research Focus:

Fluxomics: Quantifying the rate of nitrogen flow through key metabolic junctions, such as the urea (B33335) cycle or amino acid biosynthesis pathways.

Proteome Dynamics: Measuring the synthesis and degradation rates of specific proteins to understand cellular adaptation and homeostasis.

Nucleic Acid Metabolism: Tracking the de novo synthesis of purines and pyrimidines for DNA replication and RNA transcription.

Below is a data table representing hypothetical findings from a multi-omics study using this compound to trace nitrogen distribution in a cultured cell line over 24 hours.

| Biomolecule | Category | 15N Enrichment (%) after 24h | Associated Omics Field |

|---|---|---|---|

| Glutamate | Amino Acid | 45.2 | Metabolomics / Proteomics |

| Aspartate | Amino Acid | 38.6 | Metabolomics / Proteomics |

| Adenosine Monophosphate (AMP) | Nucleotide | 22.5 | Metabolomics / Transcriptomics |

| Guanosine (B1672433) Monophosphate (GMP) | Nucleotide | 19.8 | Metabolomics / Transcriptomics |

| Citrulline | Metabolic Intermediate | 55.1 | Metabolomics (Urea Cycle) |

| Ornithine | Metabolic Intermediate | 51.7 | Metabolomics (Urea Cycle) |

Design and Synthesis of Next-Generation 15N-Labeled Probes with Tunable Properties for Advanced Research

The success of this compound has spurred the development of next-generation probes derived from its core structure. The goal of this synthetic chemistry effort is to create new tools with tunable properties, enhancing their utility for specific and advanced research questions. These modifications are designed to improve characteristics such as cell permeability, metabolic specificity, and compatibility with multi-modal imaging techniques.

Synthetic strategies focus on several key areas:

Altering Lipophilicity: Modifying the this compound backbone to either increase or decrease its lipid solubility, thereby controlling its ability to cross specific biological membranes without the need for active transport.

Introducing Reporter Moieties: Covalently attaching other reporter groups, such as fluorescent tags or biotin, to the this compound molecule. This creates dual-modality probes that can be tracked using both mass spectrometry/NMR (for the 15N label) and fluorescence microscopy or affinity purification (for the secondary tag).

Enzyme-Targeted Modifications: Designing derivatives that are specifically recognized and processed by certain enzymes. This allows researchers to probe the activity of a single enzyme or pathway with much higher precision than the parent compound might allow.

The table below compares the hypothetical properties of the original this compound with two next-generation derivatives designed for enhanced research applications.

| Probe Name | Core Structure | Key Modification | Enhanced Property | Primary Application |

|---|---|---|---|---|

| This compound | This compound | None | General nitrogen tracer | Global nitrogen flux analysis |

| Fluoro-Teepone-15N | This compound | Fluorescein attachment | Dual-modality detection | Correlative microscopy and metabolomics |

| Lipo-Teepone-15N | This compound | Acyl chain addition | Increased membrane permeability | Studying nitrogen metabolism in lipid-rich tissues |

Contributions of this compound Studies to Fundamental Nitrogen Chemistry and Stable Isotope Science

Beyond its biological applications, this compound serves as a valuable tool for investigating fundamental principles of nitrogen chemistry and stable isotope science. The precise placement of the 15N atom within the Teepone molecule allows for detailed studies of reaction mechanisms, kinetic isotope effects (KIEs), and isotopic fractionation.

By studying the enzymatic or chemical reactions involving this compound, chemists can measure the KIE, which is the change in the rate of a reaction when a heavier isotope is substituted for a lighter one. A significant KIE provides strong evidence that the bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction. These measurements are crucial for elucidating complex reaction mechanisms that are otherwise difficult to probe.

Furthermore, tracking the fate of this compound through environmental or geochemical systems can provide insights into natural isotopic fractionation processes. Understanding how different physical and chemical processes discriminate between 14N and 15N helps refine models used in fields ranging from ecology to paleoclimatology. Studies with a pure, well-defined starting material like this compound eliminate the isotopic variability inherent in natural nitrogen sources, allowing for more precise and controlled experiments.

Potential for this compound in Novel Scientific Imaging Modalities and Techniques (academic focus)

The unique nuclear properties of the 15N isotope, specifically its nuclear spin of 1/2, make this compound a candidate for specialized nuclear magnetic resonance (NMR) spectroscopy and imaging techniques. While 15N has a low natural abundance and lower gyromagnetic ratio compared to protons (1H), its presence in high enrichment within this compound overcomes these limitations for targeted academic research.

Emerging Applications:

1H-15N Heteronuclear Correlation Spectroscopy: In molecular biology, 1H-15N HSQC (Heteronuclear Single Quantum Coherence) is a cornerstone NMR experiment for protein structure and dynamics. If this compound is incorporated into a protein, it can serve as a specific probe to monitor conformational changes or ligand binding at the site of incorporation, providing residue-specific information.

Hyperpolarization: Techniques like dynamic nuclear polarization (DNP) can dramatically increase the NMR signal of 15N by over 10,000-fold. Hyperpolarized this compound could potentially be used for in vivo metabolic imaging in preclinical models, allowing for real-time visualization of nitrogen metabolic pathways with a sensitivity far exceeding conventional NMR. This remains a highly specialized and academic pursuit.

Mass Spectrometry Imaging (MSI): In MSI, a laser or ion beam is used to desorb molecules from a tissue slice, which are then analyzed by a mass spectrometer to create a spatial map of their distribution. The distinct mass shift provided by the 15N label makes this compound and its downstream metabolites easily distinguishable from their naturally abundant 14N counterparts. This allows for clear, high-contrast imaging of nitrogen flux across different anatomical structures or cell populations within a tissue sample.

These advanced imaging applications are primarily focused on fundamental research and are not intended for clinical diagnostic use. They represent the cutting edge of how specifically designed isotopic probes can push the boundaries of scientific imaging.

Q & A

Q. How can I enhance the credibility of my this compound research for grant applications or peer review?

- Methodological Answer : Pre-register study protocols on platforms like Open Science Framework. Share raw data and code repositories (e.g., GitHub) for transparency. Invoke the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Address reviewer critiques by revising hypotheses iteratively and citing counterarguments from high-impact journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.